ethyl 2-(3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-1(2H)-yl)acetate
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Overview
Description
Ethyl 2-(3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-1(2H)-yl)acetate is a complex organic compound that features a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-1(2H)-yl)acetate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.
Introduction of Functional Groups: The chloro, oxo, and trimethylsilyl groups are introduced through selective halogenation, oxidation, and silylation reactions, respectively.
Borylation: The dioxaborolan group is introduced via a borylation reaction using a boronic acid or ester.
Esterification: The final step involves esterification to form the ethyl acetate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-1(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2-(3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-1(2H)-yl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-1(2H)-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-chloro-2-oxo-4-(trimethylsilyl)pyridin-1(2H)-yl)acetate: Lacks the dioxaborolan group.
Ethyl 2-(3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-1(2H)-yl)acetate: Lacks the trimethylsilyl group.
Uniqueness
Ethyl 2-(3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-1(2H)-yl)acetate is unique due to the presence of both the dioxaborolan and trimethylsilyl groups, which confer specific reactivity and properties that are not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C18H29BClNO5Si |
---|---|
Molecular Weight |
413.8 g/mol |
IUPAC Name |
ethyl 2-[3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-trimethylsilylpyridin-1-yl]acetate |
InChI |
InChI=1S/C18H29BClNO5Si/c1-9-24-13(22)11-21-10-12(15(27(6,7)8)14(20)16(21)23)19-25-17(2,3)18(4,5)26-19/h10H,9,11H2,1-8H3 |
InChI Key |
DXKPKFSZLQIXEH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2[Si](C)(C)C)Cl)CC(=O)OCC |
Origin of Product |
United States |
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